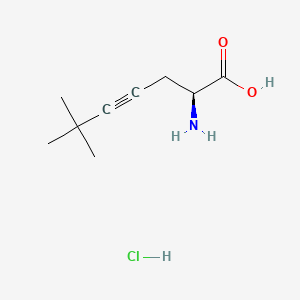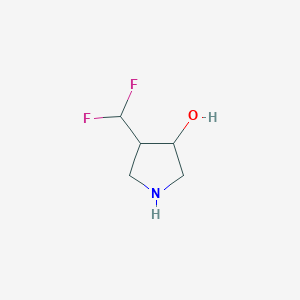
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride is a synthetic organic compound with a unique structure that includes an amino group, a dimethyl group, and a terminal alkyne
準備方法
The synthesis of (2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction, often using reagents like propargyl bromide.
Dimethylation: The dimethyl groups are added via alkylation reactions, typically using methyl iodide or similar reagents.
Deprotection and Hydrochloride Formation: The final steps involve deprotecting the amino group and converting the compound to its hydrochloride salt form.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.
化学反応の分析
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The terminal alkyne can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
科学的研究の応用
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: The compound is studied for its potential as a biochemical probe, helping to elucidate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of (2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, changes in protein conformation, and alterations in cellular signaling pathways.
類似化合物との比較
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride can be compared with other similar compounds, such as:
(2S)-2-amino-6,6-dimethylheptanoic acid: Lacks the terminal alkyne group, resulting in different reactivity and applications.
(2S)-2-amino-6,6-dimethylhept-4-enoic acid: Contains a double bond instead of a triple bond, leading to different chemical properties and biological activities.
(2S)-2-amino-6,6-dimethylhept-4-yn-1-ol: Contains a hydroxyl group, which can participate in additional hydrogen bonding and other interactions.
The uniqueness of this compound lies in its combination of an amino group, dimethyl groups, and a terminal alkyne, providing a versatile scaffold for various chemical and biological applications.
特性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-9(2,3)6-4-5-7(10)8(11)12;/h7H,5,10H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 |
InChIキー |
XYBJBKIKMLHVQM-FJXQXJEOSA-N |
異性体SMILES |
CC(C)(C)C#CC[C@@H](C(=O)O)N.Cl |
正規SMILES |
CC(C)(C)C#CCC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)
![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)


![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)





